L-Glutamic acid, 4-methylene-, diethyl ester

Übersicht

Beschreibung

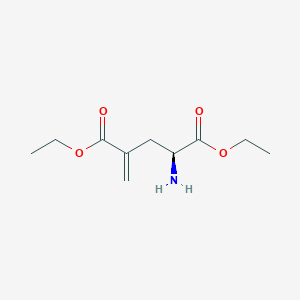

L-Glutamic acid, 4-methylene-, diethyl ester is a derivative of L-glutamic acid, an important amino acid involved in various metabolic processes. This compound is characterized by the presence of a methylene group at the fourth position and diethyl ester groups. It is used in various chemical syntheses and has applications in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-glutamic acid, 4-methylene-, diethyl ester typically involves the esterification of L-glutamic acid. The process begins with the protection of the amino group, followed by the introduction of the methylene group at the fourth position. The final step involves the esterification of the carboxyl groups with ethanol under acidic conditions to form the diethyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: L-Glutamic acid, 4-methylene-, diethyl ester undergoes various chemical reactions, including:

Oxidation: The methylene group can be oxidized to form a carboxyl group.

Reduction: The ester groups can be reduced to alcohols.

Substitution: The ester groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Oxidation: The major product is L-glutamic acid, 4-carboxy-, diethyl ester.

Reduction: The major product is L-glutamic acid, 4-methylene-, diol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Biopolymers

L-Glutamic acid diethyl ester is primarily utilized in the synthesis of biopolymers. It serves as a precursor for:

- Oligo(γ-ethyl L-glutamate) : This compound is synthesized via oligomerization catalyzed by papain, which leads to materials with potential applications in drug delivery systems and tissue engineering .

- Poly(α-peptide) : The compound can also be polymerized or copolymerized in the presence of protease catalysts to create α-peptides, which are essential for developing peptide-based therapeutics .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in L-Glutamic acid diethyl ester due to its role as an intermediate in synthesizing various drugs:

- Investigational Antitumor Agents : L-γ-methylene glutamic acid is a critical component in the synthesis of MDAM (4′-methylene-4-[(2,4-diamino-3,4-dihydropteridin-6-yl)ethyl]-benzoyl-glutamic acid), which is currently undergoing clinical trials for cancer treatment. This compound acts as an antifolate agent and has shown promise in targeting specific cancer pathways .

Neuropharmacological Research

Research indicates that L-Glutamic acid diethyl ester exhibits properties that may influence central nervous system (CNS) activity:

- Depolarizing Agent : It has been identified as a potent depolarizing agent in rat spinal cord studies. This suggests potential applications in developing treatments for CNS disorders, such as epilepsy or neurodegenerative diseases .

Chemical Synthesis and Derivatization

L-Glutamic acid diethyl ester serves as a versatile building block for various chemical syntheses:

- Derivatization Processes : The compound can be modified to introduce different functional groups, enhancing its utility in creating more complex molecules for research and industrial applications. For instance, derivatization methods allow the incorporation of methylene moieties to produce derivatives with enhanced properties .

Case Studies and Research Findings

Several studies highlight the applications of L-glutamic acid diethyl ester:

Wirkmechanismus

The mechanism of action of L-glutamic acid, 4-methylene-, diethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to neurotransmitters and other biologically active molecules. It may influence neurotransmission and cellular signaling pathways, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- L-Glutamic acid diethyl ester hydrochloride

- L-Glutamic acid dimethyl ester hydrochloride

- L-Glutamic acid 5-methyl ester

Comparison: L-Glutamic acid, 4-methylene-, diethyl ester is unique due to the presence of the methylene group at the fourth position, which imparts distinct chemical properties and reactivity

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

L-Glutamic acid, 4-methylene-, diethyl ester (commonly referred to as L-Glutamate diethyl ester) is a derivative of the non-essential amino acid glutamic acid, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of L-Glutamic Acid Derivatives

L-Glutamic acid is involved in multiple metabolic pathways and is essential for neurotransmission, cellular metabolism, and as a precursor for other amino acids. The diethyl ester form enhances its bioavailability and modifies its biological activity. Research indicates that derivatives of glutamic acid can exhibit various pharmacological effects, including neuroprotective and anticancer activities.

Pharmacological Properties

- Neurotransmission Modulation :

-

Cytotoxicity Against Cancer Cells :

- Studies have shown that certain glutamic acid derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from glutamic acid have demonstrated activity against breast adenocarcinoma and colon carcinoma . The mechanism involves interference with glutamine metabolism, which is crucial for cancer cell proliferation.

- Cognitive Function :

The biological activity of L-glutamic acid diethyl ester can be attributed to several mechanisms:

- Receptor Interaction : It interacts with various glutamate receptors (e.g., NMDA and non-NMDA receptors), leading to alterations in neuronal excitability and synaptic plasticity .

- Influence on Metabolic Pathways : By modifying glutamine and glutamate behavior, it affects key metabolic pathways involved in cell growth and proliferation .

- Antioxidant Activity : Glutamate is a precursor for glutathione synthesis, which plays a vital role in maintaining cellular redox balance. The modulation of glutamate levels can thus influence oxidative stress responses in cells .

Study 1: Neuroprotective Effects

A study examined the effects of L-glutamic acid diethyl ester on depolarizing responses in rat cerebral cortex slices. It was found to induce concentration-dependent depolarization, indicating potential neuroprotective properties against excitotoxicity .

Study 2: Anticancer Activity

Research involving various glutamic acid derivatives identified compounds that showed significant cytotoxicity against multiple cancer cell lines. One derivative exhibited potent activity against lung cancer cells, highlighting the potential for developing new anticancer therapeutics based on glutamate derivatives .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

diethyl (2S)-2-amino-4-methylidenepentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-4-14-9(12)7(3)6-8(11)10(13)15-5-2/h8H,3-6,11H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGDOBGDIFFKIY-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=C)C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=C)C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455062 | |

| Record name | L-Glutamic acid, 4-methylene-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774517-45-2 | |

| Record name | L-Glutamic acid, 4-methylene-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.